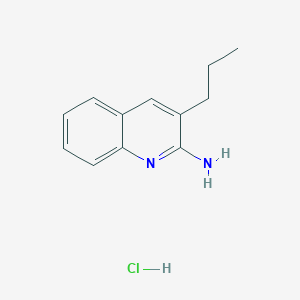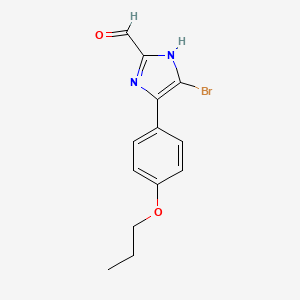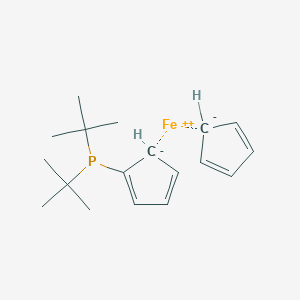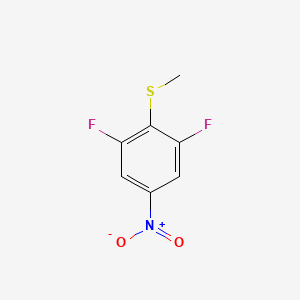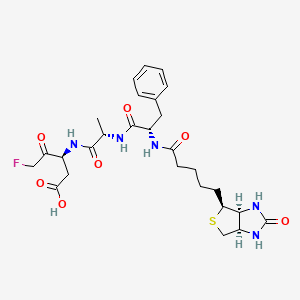
Biotin-FA-FMK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-FA-FMK is a biotinylated analog of the cathepsin inhibitor Z-FA-FMK. It is a cell-permeable compound that combines biotin with a fluorochrome-based fluorescent probe (FA-FMK). This compound is often used for labeling and detecting proteins or cells, particularly in the study of apoptosis and protease activity .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-FA-FMK can be synthesized by combining biotin with a fluorochrome-based probe (FA-FMK). The preparation involves dissolving this compound in high-purity (>99.9%) dimethyl sulfoxide (DMSO) or dry dimethylformamide (DMF). Concentrations up to 20 mM can be prepared in these solvents .
Industrial Production Methods
For industrial production, this compound is typically synthesized in a controlled laboratory environment. The product is stored at -20°C for long-term stability. Stock solutions in DMF or DMSO can be stored at -20°C for up to one year .
化学反応の分析
Types of Reactions
Biotin-FA-FMK undergoes various chemical reactions, including:
Substitution Reactions: The FMK group can covalently bond with nucleophilic groups on proteins or other biomolecules.
Oxidation and Reduction: The compound’s activity can be influenced by the redox environment, such as the modulation of the lumenal redox environment of phagosomes.
Common Reagents and Conditions
Common reagents used with this compound include DMSO and DMF for dissolution. The compound is often used in cell culture studies to inhibit specific proteases .
Major Products Formed
The major products formed from reactions involving this compound are enzyme-inhibitor complexes. These complexes can be detected and isolated for further study using standard biochemical procedures .
科学的研究の応用
Biotin-FA-FMK has a wide range of scientific research applications, including:
作用機序
Biotin-FA-FMK exerts its effects by covalently bonding to the -SH moiety of cysteine residues on target proteins. This irreversible inhibition is facilitated by the FMK group, which acts as a trapping group. The biotin group allows for the detection and isolation of the enzyme-inhibitor complex . The compound’s mechanism involves the modulation of oxidative stress and depletion of intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) levels .
類似化合物との比較
Biotin-FA-FMK is compared with other similar compounds, such as:
Z-FA-FMK: A cathepsin inhibitor that readily inhibits anti-CD3-induced human T cell proliferation.
Z-FA-DMK: An analog that does not inhibit T cell proliferation.
Z-FA-CMK: A toxic analog that inhibits T cell proliferation.
This compound is unique in its ability to combine biotin with a fluorochrome-based probe, making it highly useful for labeling and detecting proteins or cells .
特性
分子式 |
C27H36FN5O7S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1 |
InChIキー |
YDCKNEYFIWYFGH-AJBHJIFRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
正規SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
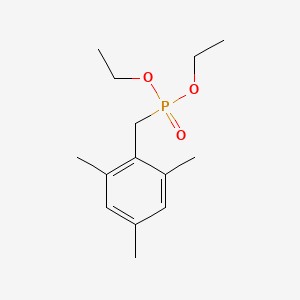
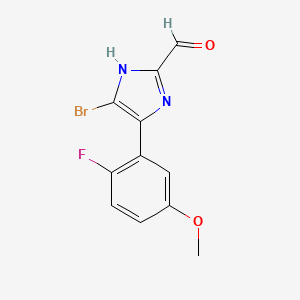

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
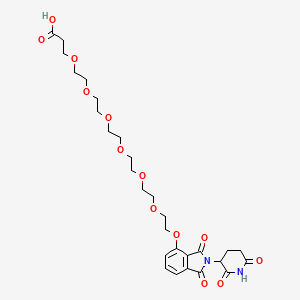
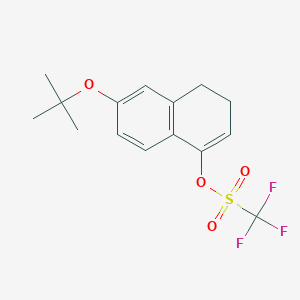

![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
